molecular formula C13H13F3N2O4 B2747645 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 861209-51-0

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2747645
CAS No.: 861209-51-0
M. Wt: 318.252
InChI Key: NPXXPZOFKWAMQL-GIJQJNRQSA-N
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Description

The compound 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide features a trifluoroacetamide group attached to a 2,3-dihydro-1H-inden scaffold. Key structural elements include:

  • 5,6-Dimethoxy substituents on the aromatic ring, enhancing lipophilicity and modulating electronic properties.
  • Trifluoroacetamide moiety, which improves metabolic stability and bioavailability due to fluorine's electron-withdrawing effects.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3E)-3-hydroxyimino-5,6-dimethoxy-1,2-dihydroinden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-21-10-3-6-7(4-11(10)22-2)9(18-20)5-8(6)17-12(19)13(14,15)16/h3-4,8,20H,5H2,1-2H3,(H,17,19)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXXPZOFKWAMQL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=NO)CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2/C(=N/O)/CC(C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves multi-step organic reactions. Key starting materials may include 3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-indene and 2,2,2-trifluoroacetic anhydride. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalytic agents to ensure precise structural formation.

Industrial Production Methods

Industrial production of this compound is similar to laboratory synthesis but is scaled up for higher efficiency and yield. Continuous flow reactors and automated synthesis modules are frequently employed to enhance reaction rates and control. The process must adhere to stringent safety and environmental regulations given the use of fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyimino group can be oxidized to nitro or nitroso groups under specific conditions.

  • Reduction: : Reduction of the hydroxyimino group can yield amines.

  • Substitution: : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reactions involving this compound may employ reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and various nucleophiles (for substitution). Reaction conditions generally include moderate to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Depending on the reaction type and conditions, major products can include:

  • Oxidation products: Nitro or nitroso derivatives.

  • Reduction products: Amines.

  • Substitution products: Compounds with replaced methoxy or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

Biologically, this compound is studied for its potential therapeutic applications, including enzyme inhibition and binding studies. Its trifluoromethyl group often enhances binding affinity and metabolic stability, making it a candidate for drug development.

Industry

Industrial applications include the production of specialty chemicals and advanced materials. The compound’s unique reactivity is leveraged to create materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide involves interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, enhances hydrophobic interactions, while the hydroxyimino group can participate in hydrogen bonding. These interactions influence molecular pathways and can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Inden Ring Acetamide Group Molecular Weight Key Features Reference
2,2,2-Trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide 3-hydroxyimino, 5,6-dimethoxy Trifluoroacetamide ~307.2 (calculated) Hydroxyimino for H-bonding; dimethoxy enhances lipophilicity N/A
2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide 3-oxo Trifluoroacetamide 243.19 Oxo group increases electrophilicity
2,2,2-Trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide 3-hydroxy Trifluoroacetamide 245.20 (calculated) Hydroxyl group improves solubility
N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide 5,6-dimethoxy, 2,2-dimethyl Isobutyramide Not reported Dimethyl groups increase steric hindrance
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide 5-position substitution 2-fluorophenoxyacetamide 329.35 (calculated) Fluorophenoxy enhances electronic diversity

Q & A

Basic: What are the key synthetic routes for 2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to introduce the hydroxyimino group at the 3-position of the inden moiety.
  • Acetylation with trifluoroacetic anhydride or analogous reagents to attach the trifluoroacetamide group.
  • Methoxy group protection/deprotection to ensure regioselectivity during functionalization .
    Critical parameters include temperature control (e.g., 0–5°C for nitro group reduction) and solvent selection (e.g., dichloromethane for acylation). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Basic: How is the compound characterized to confirm its molecular structure?

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with methoxy groups appearing as singlets (~δ 3.8–4.0 ppm) and trifluoroacetamide carbonyls as distinct 13^13C signals (~δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C₁₄H₁₄F₃N₂O₄).
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (N-H/O-H stretches) confirm functional groups .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

  • Temperature modulation : Lower temperatures (e.g., –20°C) reduce side reactions during nitro reduction or acylation steps.
  • Catalyst screening : Palladium on carbon (Pd/C) or Raney nickel may improve hydrogenation efficiency for the hydroxyimino group .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
  • In-line monitoring : Techniques like TLC or HPLC track reaction progress to minimize over-reaction .

Advanced: What analytical approaches resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected 1^1H NMR splitting or MS fragmentation) are addressed via:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity, particularly in the dihydroindenyl core .
  • Isotopic labeling : Use of 15^{15}N or 19^{19}F labels clarifies ambiguous peaks in complex spectra .
  • Computational modeling : DFT calculations predict NMR chemical shifts and vibrational frequencies to cross-validate experimental data .

Advanced: What structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

Modifications include:

  • Fluorine substitution : Introducing additional fluorine atoms at the 4-position of the phenyl ring improves metabolic stability and lipophilicity .
  • Methoxy group replacement : Swapping 5,6-dimethoxy with methylenedioxy enhances electron density, potentially boosting receptor binding .
  • Hydroxyimino tautomerization : Stabilizing the oxime tautomer via alkylation (e.g., methyl ether) may increase bioavailability .
    Biological assays (e.g., enzyme inhibition or cell viability) are critical for evaluating these modifications .

Advanced: How do researchers address solubility challenges in in vitro assays for this compound?

Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Convert the acetamide to a phosphate ester for improved aqueous solubility, which is enzymatically cleaved in biological systems .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances dispersion and cellular uptake .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by aligning the trifluoroacetamide group in hydrophobic pockets .
  • MD simulations : GROMACS or AMBER simulate conformational stability over 100+ ns trajectories to assess binding mode retention .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the hydroxyimino group) for target engagement .

Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal robustness) .
  • pH-solubility profiles : Measure solubility across pH 1–10 to identify optimal storage buffers .

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